Cas no 1795417-56-9 (2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide)

2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide is a specialized organic compound featuring a phenoxyacetamide core with a 2-pyridinyl-pyrrolidinyl substituent. Its molecular structure combines aromatic and heterocyclic moieties, offering potential utility in medicinal chemistry and pharmacological research. The compound's design incorporates a 1-methylethylphenoxy group, which may enhance lipophilicity and bioavailability, while the pyridinyl-pyrrolidinyl moiety could contribute to selective binding interactions. This structure suggests possible applications in targeting specific receptors or enzymes, though further characterization is required to confirm its biological activity. The compound is suitable for exploratory synthesis, structure-activity relationship studies, and as a reference standard in analytical applications. Proper handling and storage under inert conditions are recommended to ensure stability.
2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide structure
1795417-56-9 structure
Product Name:2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide
CAS No:1795417-56-9
MF:C20H25N3O2
MW:339.431404829025
CID:5367863
Update Time:2025-06-13

2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide
    • Inchi: 1S/C20H25N3O2/c1-15(2)16-6-8-18(9-7-16)25-14-20(24)22-17-10-12-23(13-17)19-5-3-4-11-21-19/h3-9,11,15,17H,10,12-14H2,1-2H3,(H,22,24)
    • InChI Key: FEOOXKNUVNYXOV-UHFFFAOYSA-N
    • SMILES: C(NC1CCN(C2=NC=CC=C2)C1)(=O)COC1=CC=C(C(C)C)C=C1

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 571.9±50.0 °C(Predicted)
  • pka: 14.04±0.20(Predicted)

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Additional information on 2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide

Research Briefing on 2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide (CAS: 1795417-56-9)

2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide (CAS: 1795417-56-9) is a novel compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of recent studies aimed at exploring its potential therapeutic applications. The compound's molecular structure, which includes a phenoxyacetamide core and a pyridinyl-pyrrolidinyl moiety, suggests possible interactions with various biological targets, making it a promising candidate for drug development.

Recent research has focused on elucidating the pharmacological properties of this compound. Studies have indicated that 2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide exhibits significant activity in modulating specific signaling pathways, particularly those involved in inflammation and neurodegeneration. In vitro assays have demonstrated its ability to inhibit key enzymes and receptors, such as cyclooxygenase-2 (COX-2) and certain G-protein-coupled receptors (GPCRs), which are critical targets in the treatment of chronic inflammatory diseases and neurological disorders.

One of the most notable findings from recent investigations is the compound's potential as a neuroprotective agent. Preclinical studies using animal models of Parkinson's disease have shown that administration of 2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide can reduce neuronal damage and improve motor function. These effects are believed to be mediated through the compound's ability to attenuate oxidative stress and inhibit apoptotic pathways in dopaminergic neurons. These results highlight its potential for further development as a therapeutic agent for neurodegenerative conditions.

In addition to its neuroprotective properties, the compound has also been investigated for its anti-inflammatory effects. Experimental data suggest that it can significantly reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cell lines. This anti-inflammatory activity, combined with its favorable pharmacokinetic profile, positions 2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide as a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The synthesis and optimization of 2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production, which is crucial for its potential commercialization. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that can enhance its biological activity and selectivity, paving the way for the design of next-generation derivatives with improved therapeutic profiles.

Despite these promising findings, several challenges remain to be addressed. The compound's mechanism of action, while partially elucidated, requires further detailed investigation to fully understand its interactions with biological targets. Additionally, comprehensive toxicological studies are needed to assess its safety profile and potential side effects. Future research should also explore its efficacy in more complex disease models and clinical settings to validate its therapeutic potential.

In conclusion, 2-[4-(1-Methylethyl)phenoxy]-N-[1-(2-pyridinyl)-3-pyrrolidinyl]acetamide (CAS: 1795417-56-9) represents a promising compound with significant potential in the treatment of neurodegenerative and inflammatory diseases. Its unique pharmacological properties, combined with recent advancements in its synthesis and optimization, make it a compelling subject for further research and development. Continued investigation into its mechanisms of action and therapeutic applications will be essential to fully realize its potential in the pharmaceutical industry.

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